

A Technical Guide to the Clinical Manifestations of Phytanic Acid Storage Disease

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Compound of Interest

Compound Name: Phytanate

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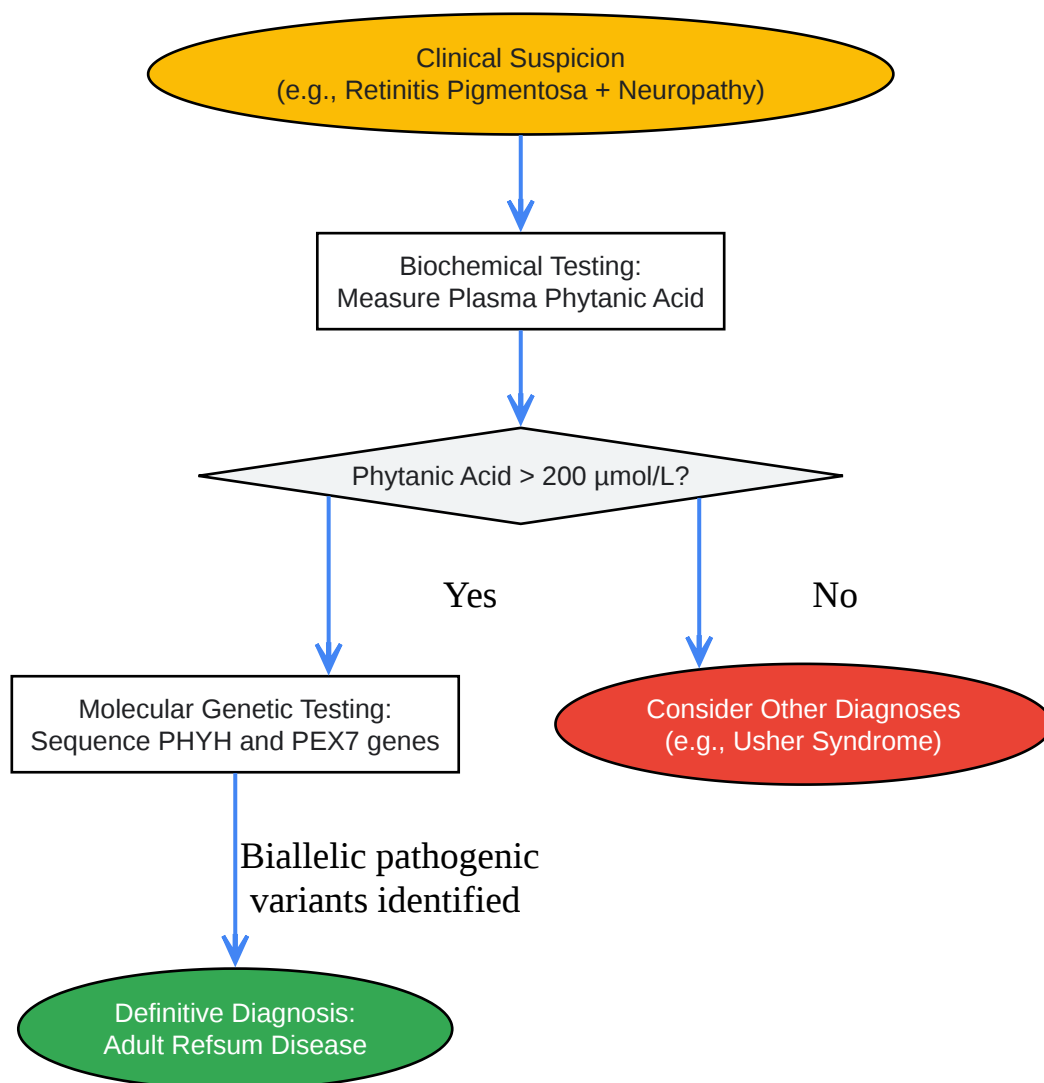
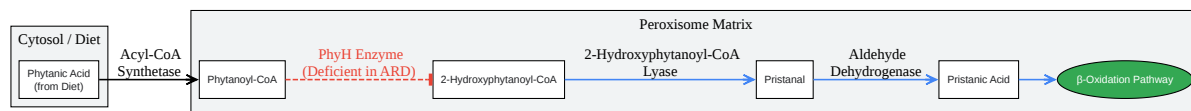
Introduction

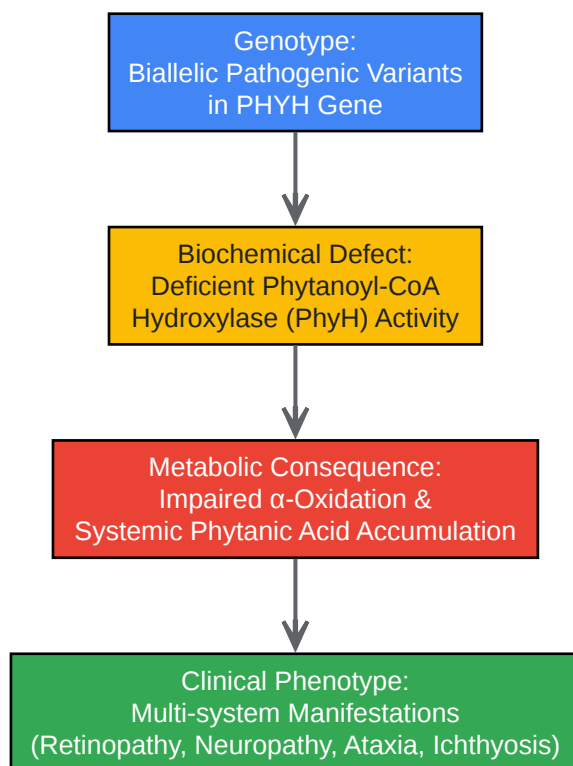
Phytanic acid storage disease, or Adult Refsum Disease (ARD), is a rare, autosomal recessive inborn error of lipid metabolism.[1][2] The disorder is biochemically characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood plasma and tissues.[1][3] This accumulation is a direct result of deficient activity of the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which catalyzes the first step of phytanic acid α -oxidation.[4] In over 90% of cases, ARD is caused by biallelic pathogenic variants in the PHYH gene, with a smaller subset of cases resulting from mutations in the PEX7 gene.[5][6] The resulting systemic buildup of phytanic acid leads to a progressive and multi-system clinical phenotype, primarily affecting the nervous system, eyes, and skin.[4][7] Understanding the detailed clinical presentation is critical for early diagnosis, management, and the development of novel therapeutic strategies.

Pathophysiology and Metabolic Pathway

Phytanic acid is exclusively derived from dietary sources, including dairy products, ruminant meats and fats, and certain fish.[5][8] Due to a methyl group on its β -carbon, it cannot be catabolized by the standard β -oxidation pathway.[8][9] Instead, it undergoes α -oxidation within the peroxisome. The process begins with the activation of phytanic acid to phytanoyl-CoA, which is then hydroxylated by PhyH to 2-hydroxyphytanoyl-CoA.[9] This is the rate-limiting and defective step in Refsum disease.[9] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved into

pristanal and formyl-CoA. Pristanal is then oxidized to pristanic acid, which is sufficiently modified to enter the β -oxidation pathway for energy production.[8][10] The deficiency of PhyH disrupts this pathway, leading to the toxic accumulation of phytanic acid in various tissues, particularly adipose and neural tissues.[3][11]





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